AS-99 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

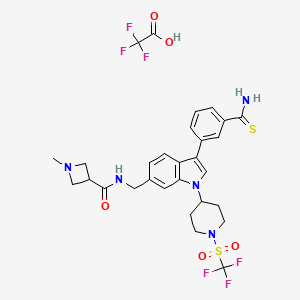

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F3N5O3S2.C2HF3O2/c1-33-14-20(15-33)26(36)32-13-17-5-6-22-23(18-3-2-4-19(12-18)25(31)39)16-35(24(22)11-17)21-7-9-34(10-8-21)40(37,38)27(28,29)30;3-2(4,5)1(6)7/h2-6,11-12,16,20-21H,7-10,13-15H2,1H3,(H2,31,39)(H,32,36);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRLRZWBIQCNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)C(=O)NCC2=CC3=C(C=C2)C(=CN3C4CCN(CC4)S(=O)(=O)C(F)(F)F)C5=CC(=CC=C5)C(=S)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F6N5O5S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

707.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AS-99 TFA: A First-in-Class ASH1L Inhibitor for MLL-Rearranged Leukemia

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AS-99 TFA, a potent and selective first-in-class inhibitor of the histone methyltransferase ASH1L, for its application in Mixed-Lineage Leukemia (MLL)-rearranged leukemia research. This document details the mechanism of action, preclinical efficacy, and key experimental protocols for utilizing this compound as a research tool.

Introduction to MLL-Rearranged Leukemia and ASH1L

Mixed-lineage leukemia (MLL), also known as KMT2A-rearranged leukemia, is an aggressive hematological malignancy characterized by chromosomal translocations involving the MLL gene on chromosome 11q23.[1][2] These translocations generate oncogenic MLL fusion proteins that drive leukemogenesis by aberrantly activating the expression of target genes, most notably the HOXA gene cluster and MEIS1.[1][3][4] This leads to a blockage in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts. MLL-rearranged leukemias are common in infant and pediatric acute leukemias and are associated with a poor prognosis.

ASH1L (Absent, Small, or Homeotic-like 1) is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine 36 (H3K36me2). Emerging research has identified ASH1L as a critical co-factor for the oncogenic activity of MLL fusion proteins. By mediating H3K36me2 at the promoter regions of MLL target genes, ASH1L facilitates their transcriptional activation, thereby promoting leukemogenesis. The enzymatic SET domain of ASH1L has been validated as a druggable target for the treatment of MLL-rearranged leukemia.

This compound: A Potent and Selective ASH1L Inhibitor

This compound is a first-in-class, potent, and selective small molecule inhibitor of ASH1L. It demonstrates significant anti-leukemic activity in preclinical models of MLL-rearranged leukemia by blocking cell proliferation, inducing apoptosis and differentiation, and downregulating MLL fusion target genes.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the histone methyltransferase activity of ASH1L. This inhibition leads to a reduction in H3K36me2 levels at the regulatory regions of MLL fusion protein target genes. The subsequent downregulation of key pro-leukemic genes, such as HOXA9, MEIS1, FLT3, MEF2C, and DLX2, disrupts the oncogenic transcriptional program driven by the MLL fusion protein, ultimately leading to cell cycle arrest, apoptosis, and differentiation of the leukemic cells.

Quantitative Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Cell Lines | Comments |

| IC50 | 0.79 µM | - | Histone methyltransferase inhibitor activity. |

| Kd | 0.89 µM | - | Binding affinity to ASH1L SET domain. |

| GI50 | 1.8 - 3.6 µM | MV4;11, MOLM13, KOPN8 | Inhibition of cell growth in MLL-rearranged leukemia cell lines. |

| Selectivity | >100-fold | Panel of 20 HMTs | No significant inhibition observed at 50 µM against other histone methyltransferases. |

In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Animal Model | Administration |

| Dosage | 30 mg/kg | Xenotransplantation mouse model (MV4;11 cells) | Intraperitoneal (i.p.), once daily (q.d.) for 14 days. |

| AUC (i.v.) | 9701 hrng/mL | Mouse | Intravenous |

| AUC (i.p.) | 10,699 hrng/mL | Mouse | Intraperitoneal |

| Half-life | ~5-6 hours | Mouse | i.v. and i.p. |

| Cmax | >10 µM | Mouse | i.v. and i.p. |

| Efficacy | 65% reduction in bioluminescence | Xenotransplantation mouse model (MV4;11 cells) | Compared to vehicle-treated controls. |

| Toxicity | No significant effect on blood counts | Normal mice | Same treatment schedule as leukemia model. |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of leukemia cell lines.

-

Cell Plating: Seed leukemia cells (e.g., MV4;11, MOLM13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified atmosphere.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.

Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.

-

Cell Treatment: Treat leukemia cells with various concentrations of this compound for a specified period (e.g., 7 days).

-

Cell Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Assay

This protocol is for assessing changes in H3K36me2 marks at specific genomic loci in response to this compound treatment.

-

Cell Preparation: Harvest fresh, unfixed leukemia cells (typically 50,000 to 500,000 cells).

-

Nuclei Isolation: Isolate nuclei from the cells.

-

Antibody Incubation: Incubate the nuclei with a primary antibody specific for H3K36me2.

-

pA-MNase Binding: Add Protein A-MNase, which will bind to the antibody-chromatin complex.

-

MNase Activation: Activate the MNase with Ca2+ to cleave the DNA surrounding the antibody-binding site.

-

Fragment Release: Release the cleaved chromatin fragments.

-

DNA Purification: Purify the DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify regions with altered H3K36me2 levels.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the expression levels of MLL fusion target genes following this compound treatment.

-

RNA Extraction: Treat leukemia cells with this compound for a desired time and extract total RNA using a suitable method.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction with cDNA, gene-specific primers (for genes like HOXA9, MEIS1, etc.), and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Amplification and Detection: Perform the qRT-PCR in a real-time PCR machine.

-

Data Analysis: Analyze the amplification data, normalize the expression of target genes to a housekeeping gene (e.g., HPRT1), and calculate the fold change in gene expression compared to vehicle-treated cells.

In Vivo Xenotransplantation Mouse Model

This protocol is for evaluating the in vivo efficacy of this compound against MLL-rearranged leukemia.

-

Cell Line Preparation: Use a human MLL-rearranged leukemia cell line (e.g., MV4;11) engineered to express luciferase for bioluminescence imaging.

-

Xenotransplantation: Transplant the leukemia cells into immunocompromised mice (e.g., NSG mice).

-

Tumor Burden Monitoring: Monitor the engraftment and progression of leukemia by bioluminescence imaging.

-

Drug Administration: Once the leukemia is established, treat the mice with this compound (e.g., 30 mg/kg, i.p., daily) or vehicle control.

-

Efficacy Assessment: Continue to monitor tumor burden via bioluminescence imaging throughout the treatment period. At the end of the study, collect peripheral blood, spleen, and bone marrow to assess the percentage of human CD45+ leukemic cells by flow cytometry.

-

Toxicity Assessment: Monitor the general health and body weight of the mice. At the end of the study, perform complete blood counts to assess for any hematological toxicity.

Experimental and Logical Workflow Visualization

Conclusion

This compound represents a significant advancement in the targeted therapy landscape for MLL-rearranged leukemias. Its novel mechanism of action, potent preclinical activity, and well-characterized profile make it an invaluable tool for researchers investigating the epigenetic dependencies of this aggressive disease. This guide provides the foundational knowledge and experimental frameworks to facilitate further research and development in this critical area of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

The Critical Role of ASH1L in Leukemogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone methyltransferase ASH1L (Absent, Small, or Homeotic disks-like 1) has emerged as a pivotal player in the pathogenesis of acute leukemias, particularly those harboring Mixed-Lineage Leukemia (MLL) gene rearrangements. This technical guide provides an in-depth overview of the molecular mechanisms by which ASH1L contributes to leukemogenesis, its role in key signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from seminal studies are summarized, and detailed protocols for key experimental procedures are provided to facilitate further research in this critical area of oncology. Furthermore, this guide presents visual representations of core concepts through signaling pathway diagrams and experimental workflows, offering a comprehensive resource for researchers and drug development professionals targeting ASH1L in leukemia.

Introduction: ASH1L as a Key Epigenetic Regulator in Leukemia

ASH1L is a histone methyltransferase belonging to the Trithorax group (TrxG) of proteins, which are known to be positive regulators of gene expression.[1][2] It specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark associated with active transcription.[2][3] In the context of hematopoiesis, ASH1L is crucial for the normal development and self-renewal of hematopoietic stem and progenitor cells (HSPCs).[4] However, its aberrant activity is strongly implicated in the initiation and maintenance of acute leukemias, especially those driven by MLL fusion oncoproteins.

Molecular Mechanisms of ASH1L in Leukemogenesis

ASH1L's role in leukemogenesis is intricately linked to its interaction with the MLL complex and the "reading" of the epigenetic marks it deposits.

The ASH1L-MLL-LEDGF Complex: A Trifecta of Oncogenic Transcription

In MLL-rearranged (MLL-r) leukemias, ASH1L is a critical component of a protein complex that drives the expression of key leukemogenic genes, such as the HOXA gene cluster and MEIS1. This complex involves:

-

ASH1L: The "writer" that deposits the H3K36me2 mark on chromatin at the target gene promoters.

-

LEDGF (Lens Epithelium-Derived Growth Factor): The "reader" that specifically recognizes and binds to the H3K36me2 mark deposited by ASH1L.

-

MLL Fusion Proteins: The oncogenic drivers that are recruited to these sites through their interaction with LEDGF, leading to potent transcriptional activation of downstream target genes.

This coordinated action ensures the sustained expression of genes that promote leukemia cell proliferation and block differentiation. ChIP-seq data has confirmed the co-localization of ASH1L, MLL, and LEDGF at the transcription start sites of MLL target genes in leukemia cells.

Antagonism with KDM2A

The activity of ASH1L is counter-regulated by the H3K36me2 demethylase KDM2A. KDM2A acts as a tumor suppressor in this context by removing the H3K36me2 marks, thereby disrupting the recruitment of the MLL-LEDGF complex and silencing the expression of leukemogenic target genes. This highlights the delicate balance of histone methylation in normal and malignant hematopoiesis.

Quantitative Data on ASH1L Function in Leukemia

The following tables summarize key quantitative findings from studies investigating the role of ASH1L in leukemia.

| Cell Line | Treatment | Parameter | Result | Reference |

| MV4;11 | ASH1L shRNA | HOXA9 mRNA expression | Significant reduction | |

| MOLM13 | ASH1L shRNA | HOXA9 mRNA expression | Significant reduction | |

| KOPN8 | ASH1L shRNA | HOXA9 mRNA expression | Significant reduction | |

| RS4;11 | ASH1L shRNA | HOXA9 mRNA expression | Significant reduction | |

| MLL-AF9 transformed murine cells | Ash1l deletion | Hoxa9 mRNA expression | >95% reduction |

Table 1: Effect of ASH1L Knockdown on HOXA9 Gene Expression.

| Cell Line | Treatment | Parameter | Result | Reference |

| MV4;11 | AS-99 (6 µM) | Apoptotic cells (Annexin V+) | ~30% increase | |

| KOPN8 | AS-99 (4 µM) | Apoptotic cells (Annexin V+) | ~25% increase | |

| MLL-AF9 transformed murine cells | Ash1l deletion | Apoptotic cells (Annexin V+) | Significant increase |

Table 2: Induction of Apoptosis by ASH1L Inhibition or Deletion.

| Cell Line | Treatment | Parameter | Result | Reference |

| MV4;11 | AS-99 | GI50 | 1.8 µM | |

| MOLM13 | AS-99 | GI50 | 3.6 µM | |

| KOPN8 | AS-99 | GI50 | 2.9 µM | |

| MLL-AF9 transformed murine cells | Ash1l deletion | Colony formation | Significantly impaired |

Table 3: Effect of ASH1L Inhibition or Deletion on Leukemia Cell Proliferation.

| Cell Line | Treatment | Parameter | Result | Reference |

| MV4;11 | AS-99 (6 µM) | CD11b+ cells | ~50% increase | |

| KOPN8 | AS-99 (4 µM) | CD11b+ cells | ~40% increase | |

| MLL-AF9 transformed murine cells | Ash1l deletion | CD11b+ and Gr-1+ cells | Significant increase |

Table 4: Induction of Myeloid Differentiation by ASH1L Inhibition or Deletion.

| Parameter | Value | Reference |

| IC50 | 0.79 µM | |

| Kd | 0.89 µM |

Table 5: Biochemical Parameters of the ASH1L Inhibitor AS-99.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is optimized for the analysis of ASH1L, MLL, and H3K36me2 occupancy in leukemia cell lines like MV4-11.

-

Cell Cross-linking:

-

Harvest 2-4 x 10^7 leukemia cells per immunoprecipitation (IP).

-

Resuspend cells in RPMI-1640 medium with 10% FBS.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation:

-

Lyse cells in Farnham lysis buffer on ice.

-

Pellet the nuclei and resuspend in RIPA buffer.

-

Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for ASH1L, MLL, or H3K36me2.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer (1% SDS, 0.1 M NaHCO3).

-

Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-5 hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit.

-

Prepare the sequencing library according to the manufacturer's protocol (e.g., Illumina).

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the human reference genome (e.g., hg19).

-

Perform peak calling using software like MACS2 to identify regions of enrichment.

-

Annotate peaks to nearby genes and perform downstream analyses such as motif discovery and pathway analysis.

-

ASH1L Knockdown using shRNA Lentiviral Transduction

This protocol describes the knockdown of ASH1L in leukemia cells for functional studies.

-

Lentivirus Production:

-

Co-transfect 293T cells with a lentiviral vector expressing an shRNA targeting ASH1L, along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

-

Harvest the viral supernatant 48-72 hours post-transfection.

-

Concentrate the virus if necessary.

-

-

Transduction of Leukemia Cells:

-

Plate leukemia cells (e.g., MV4-11) in a suitable culture vessel.

-

Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).

-

Incubate for 24-48 hours.

-

Select for transduced cells using the appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.

-

-

Validation of Knockdown:

-

Assess the efficiency of ASH1L knockdown at the mRNA level by qRT-PCR and at the protein level by Western blotting.

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the expression of target genes like HOXA9 and MEIS1 following ASH1L manipulation.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from leukemia cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (HOXA9, MEIS1, ASH1L) and a housekeeping gene (e.g., GAPDH).

-

Primer sequences for human genes:

-

ASH1L Forward: GGCTTCACAGAAAGGAGTCACTG

-

ASH1L Reverse: CTCTCAGATGAAGACCTTTTCCG

-

HOXA9 Forward: TGGTTCTCCTCCAGTTGTTTCC

-

HOXA9 Reverse: GAGCGGTTCTGGAACCAGAT

-

MEIS1 Forward: CCAGACCAGACGCCAAAAAT

-

MEIS1 Reverse: GCTTGTAGGCCATTTGCTTG

-

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.

-

-

Treatment:

-

Treat the cells with various concentrations of an ASH1L inhibitor (e.g., AS-99) or the corresponding vehicle control (DMSO).

-

Incubate for the desired period (e.g., 7 days).

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects apoptosis by staining for externalized phosphatidylserine.

-

Cell Treatment and Harvesting:

-

Treat leukemia cells with an ASH1L inhibitor or shRNA as described previously.

-

Harvest the cells by centrifugation.

-

-

Staining:

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a dead cell stain (e.g., Propidium Iodide or 7-AAD) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

-

In Vivo Xenograft Model and Bioluminescence Imaging

This protocol describes the use of a mouse xenograft model to assess the in vivo efficacy of targeting ASH1L.

-

Cell Preparation:

-

Transduce MLL-rearranged leukemia cells (e.g., MV4-11) with a lentiviral vector expressing luciferase for in vivo imaging.

-

Select for a stable luciferase-expressing cell line.

-

-

Xenograft Transplantation:

-

Inject the luciferase-expressing leukemia cells intravenously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

-

Treatment:

-

Once the leukemia is established (as determined by bioluminescence imaging), treat the mice with an ASH1L inhibitor (e.g., AS-99, 30 mg/kg, intraperitoneally, daily) or a vehicle control.

-

-

Bioluminescence Imaging:

-

Administer D-luciferin to the mice intraperitoneally.

-

Image the mice using an in vivo imaging system to monitor the leukemia burden.

-

-

Data Analysis:

-

Quantify the bioluminescence signal to assess the effect of the treatment on leukemia progression.

-

Monitor the survival of the mice.

-

Visualizing the Role of ASH1L in Leukemogenesis

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to ASH1L's function in leukemia.

Caption: ASH1L signaling in MLL-rearranged leukemia.

Caption: A streamlined workflow for ChIP-seq experiments.

Therapeutic Implications and Future Directions

The critical and specific role of ASH1L in MLL-rearranged leukemias makes it an attractive therapeutic target. The development of small molecule inhibitors, such as AS-99, has shown promising preclinical activity, including the induction of apoptosis and differentiation, and the reduction of leukemia burden in vivo. These findings validate the ASH1L SET domain as a druggable target.

Future research should focus on:

-

Optimizing the potency and pharmacokinetic properties of existing ASH1L inhibitors.

-

Investigating the efficacy of ASH1L inhibitors in combination with other anti-leukemic agents.

-

Exploring the role of ASH1L in other subtypes of leukemia and other cancers.

-

Identifying and validating biomarkers to predict response to ASH1L-targeted therapies.

Conclusion

ASH1L is a key epigenetic driver of leukemogenesis, particularly in the context of MLL-rearranged leukemias. Its role in depositing the H3K36me2 mark, which is subsequently read by LEDGF to recruit MLL fusion proteins, is a critical mechanism for the transcriptional activation of oncogenic target genes. The experimental data overwhelmingly support the essential role of ASH1L in the survival and proliferation of leukemia cells. The detailed protocols and quantitative data presented in this guide provide a valuable resource for the scientific community to further investigate the biology of ASH1L and to accelerate the development of novel therapeutic strategies targeting this crucial enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Histone H3K36me2-Specific Methyltransferase ASH1L Promotes MLL-AF9-Induced Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Identification and characterization of Hoxa9 binding sites in hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AS-99 TFA on Histone H3K36 Methylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-99 TFA is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on histone H3K36 methylation, a critical epigenetic modification involved in gene regulation and implicated in various diseases, including acute leukemia.[3][4] We will delve into the mechanism of action, present quantitative data from key studies, detail experimental protocols for assessing its activity, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting ASH1L and H3K36 methylation.

Introduction to H3K36 Methylation and ASH1L

Histone H3 lysine 36 (H3K36) methylation is a crucial epigenetic mark primarily associated with active gene transcription.[5] This modification is catalyzed by a family of histone methyltransferases (HMTs), including ASH1L (Absent, Small, or Homeotic-like 1), which specifically mediates the mono- and dimethylation of H3K36 (H3K36me1 and H3K36me2). Dysregulation of ASH1L activity and H3K36 methylation patterns has been strongly linked to the pathogenesis of various cancers, particularly MLL-rearranged leukemias, making ASH1L an attractive therapeutic target.

This compound has emerged as a valuable chemical probe to investigate the biological functions of ASH1L and as a lead compound for the development of novel anti-leukemic therapies.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the catalytic SET domain of ASH1L. Structural studies have revealed that AS-99 binds to the autoinhibitory loop region of the SET domain. This binding event prevents the enzyme from adopting its active conformation, thereby blocking its methyltransferase activity towards histone H3K36. The consequence of this inhibition is a global reduction in the levels of H3K36me2, as demonstrated by cellular assays.

Signaling Pathway of this compound in MLL-Rearranged Leukemia

In the context of MLL-rearranged leukemia, ASH1L plays a critical role in maintaining the expression of key oncogenic fusion target genes. By inhibiting ASH1L, this compound disrupts this pathological gene expression program, leading to anti-leukemic effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Target | Notes |

| IC50 | 0.79 µM | ASH1L | Half-maximal inhibitory concentration. |

| Kd | 0.89 µM | ASH1L | Dissociation constant, indicating binding affinity. |

| Selectivity | >100-fold | ASH1L | No significant inhibition observed at 50 µM against a panel of 20 other histone methyltransferases. |

Table 2: Cellular Activity of AS-99 in MLL-Rearranged Leukemia Cell Lines

| Cell Line | MLL Translocation | Effect of AS-99 | Concentration/Duration |

| MV4;11 | MLL-AF4 | Inhibition of cell proliferation | GI50 values for a related compound, AS-85, ranged from 5 µM to 25 µM. |

| MOLM13 | MLL-AF9 | Inhibition of cell proliferation | As above. |

| KOPN8 | MLL-ENL | Inhibition of cell proliferation | As above. |

| MV4;11, KOPN8 | MLL-AF4, MLL-ENL | Induction of apoptosis | 1-8 µM for 7 days. |

| MV4;11, KOPN8 | MLL-AF4, MLL-ENL | Induction of differentiation | Not specified. |

| MOLM13, MV4;11 | MLL-AF9, MLL-AF4 | Downregulation of target genes (MEF2C, DLX2, FLT3, HOXA9) | Dose-dependent. |

Table 3: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Animal Model | Notes |

| Dosage | 30 mg/kg | Xenotransplantation mouse model of MLL leukemia (MV4;11 cells) | Intraperitoneal (i.p.) administration, once daily (q.d.) for 14 consecutive days. |

| Efficacy | Reduced leukemia burden | As above | No effect on blood counts in normal mice was observed. |

| AUC (i.v.) | 9701 hrng/mL | Mice | Area under the curve, a measure of drug exposure. |

| AUC (i.p.) | 10,699 hrng/mL | Mice | |

| Half-life (t1/2) | ~5-6 hours | Mice | |

| Cmax | >10 µM | Mice | Maximum plasma concentration. |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

CUT&RUN (Cleavage Under Targets and Release Using Nuclease) for H3K36me2 Profiling

This method was employed to map the genomic localization of H3K36me2 and assess the impact of this compound treatment.

Protocol Overview:

-

Cell Preparation: MV4;11 cells were treated with either DMSO (vehicle control) or AS-99 for a specified duration.

-

Cell Permeabilization: Cells were harvested, washed, and permeabilized to allow entry of antibodies and the pA-MNase fusion protein.

-

Antibody Incubation: Permeabilized cells were incubated with an antibody specific for H3K36me2.

-

pA-MNase Binding: A protein A-Micrococcal Nuclease (pA-MNase) fusion protein was added, which binds to the antibody.

-

Nuclease Activation: The MNase was activated by the addition of Ca2+, leading to cleavage of the DNA surrounding the antibody-bound histone modification.

-

Fragment Release and DNA Purification: The cleaved chromatin fragments were released and the DNA was purified.

-

Sequencing and Data Analysis: The purified DNA fragments were sequenced, and the reads were mapped to the genome to identify H3K36me2 peaks. A reduction in the number and intensity of these peaks was observed in AS-99-treated cells compared to DMSO-treated cells.

Experimental Workflow: CUT&RUN

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H3K36 methylation state and associated silencing mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AS-99: A First-in-Class ASH1L Inhibitor for Leukemia

Introduction

In the landscape of epigenetic drug discovery, histone methyltransferases have emerged as critical targets for therapeutic intervention in various cancers. Among these, ASH1L (Absent, Small, or Homeotic 1-Like) has garnered significant attention for its role in the pathogenesis of several malignancies, most notably acute leukemias characterized by Mixed-Lineage Leukemia (MLL) gene rearrangements.[1][2] ASH1L, a member of the Trithorax group of proteins, catalyzes the methylation of histone H3 at lysine 36 (H3K36me2), a mark associated with transcriptional activation.[3][4][5] In MLL-rearranged leukemias, ASH1L acts synergistically with MLL fusion proteins to upregulate the expression of pro-leukemogenic target genes, such as HOXA9 and MEIS1, driving aberrant cell proliferation and blocking differentiation. The critical role of ASH1L's catalytic SET domain in leukemogenesis, coupled with the observation that its deficiency does not cause overt hematopoietic failure under normal conditions, established it as a promising therapeutic target.

However, developing inhibitors for ASH1L proved challenging due to the unique conformation of its catalytic SET domain, which naturally adopts an inactive state with an autoinhibitory loop blocking the active site. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of AS-99, the first-in-class small molecule inhibitor of ASH1L, which successfully validated the druggability of this critical enzyme.

Discovery of AS-99: A Structure-Based Approach

The development of AS-99 was a landmark achievement, overcoming the inherent difficulties in targeting the ASH1L SET domain. Researchers at the University of Michigan employed a strategy that combined fragment-based screening with medicinal chemistry and structure-based design. This approach led to the identification of a novel class of thioamide-containing compounds that could effectively bind to and inhibit ASH1L.

The key to this success was the elucidation of crystal structures of the ASH1L SET domain in complex with these inhibitors. These structures revealed that the compounds did not bind to the active site directly but rather to the region of the autoinhibitory loop. This binding mechanism stabilizes the loop in an open conformation, preventing it from blocking the active site and ultimately inhibiting the enzyme's methyltransferase activity. AS-99 emerged from this rigorous optimization process as the lead compound for further preclinical evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of AS-99.

Table 1: In Vitro Potency and Binding Affinity of AS-99

| Parameter | Value | Method |

| IC₅₀ | 0.79 µM | Histone Methyltransferase (HMT) Assay |

| K_d_ | 0.89 µM | Fluorescence Polarization (FP) Assay |

Data sourced from MedchemExpress and DC Chemicals.

Table 2: Cellular Activity of AS-99 in Leukemia Cell Lines

| Cell Line | MLL Translocation | GI₅₀ (7-day treatment) |

| MV4;11 | MLL-AF4 | 1.8 µM |

| MOLM13 | MLL-AF9 | 3.6 µM |

| KOPN8 | MLL-ENL | 2.9 µM |

| SET2 | None (non-MLL-r) | >10 µM (weaker effect) |

| K562 | None (non-MLL-r) | >10 µM (weaker effect) |

GI₅₀ represents the concentration required to achieve 50% inhibition of cell proliferation. Data sourced from DC Chemicals and ResearchGate.

Table 3: Selectivity Profile of AS-99

| Target | Inhibition at 50 µM AS-99 |

| Panel of 20 Histone Methyltransferases | No significant inhibition |

| (including NSD1, NSD2, NSD3, SETD2) |

This indicates over 100-fold selectivity for ASH1L. Data sourced from MedchemExpress and DC Chemicals.

Table 4: In Vivo Pharmacokinetics and Efficacy of AS-99 in Mice

| Parameter | Value |

| Administration Route | Intraperitoneal (i.p.) |

| Dose Regimen | 30 mg/kg, once daily for 14 days |

| AUC (i.p.) | 10,699 hrng/mL |

| AUC (i.v.) | 9,701 hrng/mL |

| Half-life (t₁/₂) | ~5–6 hours |

| Cₘₐₓ | >10 µM |

| Efficacy Outcome | Significant reduction in leukemia burden |

Data sourced from MedchemExpress.

Mechanism of Action and Preclinical Validation

AS-99 exerts its anti-leukemic effects by directly inhibiting the catalytic activity of ASH1L, leading to a cascade of downstream cellular events.

In MLL-rearranged leukemia models, treatment with AS-99 demonstrated a clear on-target mechanism of action:

-

Downregulation of MLL Fusion Target Genes: AS-99 treatment led to a dose-dependent decrease in the expression of key genes required for leukemogenesis, including HOXA9, MEF2C, DLX2, and FLT3.

-

Inhibition of Cell Proliferation: The compound selectively inhibited the growth of leukemia cells harboring MLL translocations with significantly weaker effects on cells without these rearrangements.

-

Induction of Apoptosis and Differentiation: AS-99 induced programmed cell death (apoptosis) and promoted cellular differentiation in MLL leukemia cells, counteracting the primary pathogenic effects of the MLL fusion proteins.

-

Reduction of H3K36me2 Marks: Chromatin immunoprecipitation sequencing (ChIP-seq) analysis confirmed that AS-99 treatment resulted in a reduced number of H3K36me2 peaks, consistent with its role as an ASH1L inhibitor.

The culmination of this in vitro work was validated in vivo. Using a xenotransplantation mouse model of MLL leukemia, systemic administration of AS-99 significantly reduced the leukemia burden without causing toxicity or affecting normal blood counts. These findings collectively confirmed that the ASH1L SET domain is a druggable target and that AS-99 is an effective agent against this aggressive form of leukemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following section outlines the key experimental protocols used in the characterization of AS-99.

Histone Methyltransferase (HMT) Assay

-

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against ASH1L's enzymatic activity.

-

Protocol: This assay typically uses a radioactive S-adenosyl-L-methionine ([³H]-SAM) as the methyl donor and a nucleosome or histone substrate.

-

The ASH1L enzyme, substrate, and varying concentrations of the inhibitor (e.g., AS-99) are incubated in an appropriate reaction buffer.

-

The reaction is initiated by the addition of [³H]-SAM.

-

After incubation, the reaction is stopped, and the histone substrate is captured, often on a filter paper or plate.

-

The amount of incorporated radioactivity ([³H]-methyl groups) is quantified using a scintillation counter.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Fluorescence Polarization (FP) Assay

-

Purpose: To measure the binding affinity (K_d_) of inhibitors to the ASH1L SET domain.

-

Protocol: This method is often developed as a higher-throughput alternative to the HMT assay.

-

A fluorescently labeled ligand (probe) that is known to bind to the ASH1L SET domain is synthesized.

-

The ASH1L protein is incubated with the fluorescent probe. The binding of the large protein to the small probe results in a high FP signal.

-

A competitive inhibitor (like AS-99) is titrated into the solution.

-

The inhibitor displaces the fluorescent probe from the ASH1L binding pocket, causing the probe to tumble more rapidly in solution, which leads to a decrease in the FP signal.

-

The K_d_ is determined by analyzing the concentration-dependent displacement of the probe.

-

Cell Viability/Proliferation (MTT/GI₅₀) Assay

-

Purpose: To assess the effect of AS-99 on the growth and viability of cancer cell lines.

-

Protocol:

-

Leukemia cells (e.g., MV4;11, K562) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of AS-99 or a vehicle control (DMSO) for an extended period (e.g., 7 days).

-

After the treatment period, a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

-

Viable cells with active mitochondrial reductases convert the MTT into a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured using a plate reader.

-

The GI₅₀ (concentration for 50% growth inhibition) is calculated by comparing the absorbance of treated cells to control cells.

-

Apoptosis Assay (Annexin V Staining)

-

Purpose: To quantify the percentage of cells undergoing apoptosis after drug treatment.

-

Protocol:

-

Cells are treated with AS-99 or a control for a specified time.

-

Cells are harvested and washed.

-

They are then stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like propidium iodide (PI) to distinguish necrotic cells.

-

The stained cell populations (live, early apoptotic, late apoptotic, necrotic) are analyzed and quantified by flow cytometry.

-

In Vivo Xenotransplantation Model

-

Purpose: To evaluate the anti-leukemic efficacy of AS-99 in a living organism.

-

Protocol:

-

Immunocompromised mice (e.g., NOD/SCID) are sublethally irradiated.

-

Human MLL-rearranged leukemia cells (e.g., MV4;11) are injected intravenously or via tail vein into the mice.

-

Leukemia engraftment is confirmed by monitoring for human CD45+ cells in the peripheral blood.

-

Once the leukemia is established, mice are randomized into treatment (AS-99, e.g., 30 mg/kg i.p. daily) and vehicle control groups.

-

Treatment continues for a defined period (e.g., 14-21 days).

-

The leukemia burden is monitored throughout and at the end of the study by analyzing the percentage of human leukemic cells in the peripheral blood, bone marrow, and spleen via flow cytometry.

-

Future Directions and Conclusion

The discovery of AS-99 was a seminal achievement, providing a critical chemical probe to further investigate the biology of ASH1L and validating its SET domain as a viable therapeutic target. While AS-99 itself serves as a powerful research tool, its development paved the way for the creation of next-generation inhibitors with improved properties. Subsequent structure-based design efforts, building upon the AS-99 scaffold, have led to compounds like 66s (AS-254s) , a spiro-piperidine-containing molecule with substantially improved inhibitory activity (IC₅₀ = 94 nM) and more potent cellular efficacy.

References

- 1. Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of ASH1L inhibitors for acute leukemia - Jolanta Grembecka [grantome.com]

- 3. alexslemonade.org [alexslemonade.org]

- 4. openworks.mdanderson.org [openworks.mdanderson.org]

- 5. Novel role of ASH1L histone methyltransferase in anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

AS-99 TFA's chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-99 trifluoroacetate (TFA) is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of AS-99 TFA. It is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery. This document details the mechanism of action of AS-99, summarizes its key quantitative data, and provides detailed protocols for relevant experimental assays.

Chemical Structure and Properties

AS-99 is a selective inhibitor of ASH1L histone methyltransferase. The trifluoroacetate salt form, this compound, is often used in research.

Chemical Name: N-[[3-[3-(Aminothioxomethyl)phenyl]-1-[1-[(trifluoromethyl)sulfonyl]-4-piperidinyl]-1H-indol-6-yl]methyl]-1-methyl-3-azetidinecarboxamide

2D Chemical Structure (AS-99):

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula (AS-99) | C27H30F3N5O3S2 | |

| Molecular Weight (AS-99) | 593.68 g/mol | |

| Molecular Formula (this compound) | C29H31F6N5O5S2 | |

| Molecular Weight (this compound) | 707.71 g/mol | |

| Solubility | Soluble in DMSO (59.37 mg/mL, 100 mM for AS-99; 250 mg/mL, 353.25 mM for this compound) | |

| Purity | ≥98% (HPLC) | |

| Appearance | Solid |

Mechanism of Action and Signaling Pathway

AS-99 functions as a selective inhibitor of the ASH1L (Absent, Small, or Homeotic-like 1) histone methyltransferase. ASH1L is a key enzyme that catalyzes the mono- and dimethylation of histone H3 at lysine 36 (H3K36), an epigenetic mark associated with active gene transcription.

The mechanism of AS-99 involves its direct binding to the autoinhibitory loop region within the catalytic SET domain of ASH1L. This binding event prevents the enzyme from engaging with its histone substrate, thereby inhibiting H3K36 methylation.

In the context of MLL-rearranged leukemias, the MLL fusion proteins aberrantly drive the expression of leukemogenic target genes. ASH1L activity is crucial for maintaining the expression of these genes. By inhibiting ASH1L, AS-99 leads to a dose-dependent downregulation of key MLL fusion target genes, including MEF2C, DLX2, FLT3, and HOXA9. This disruption of the oncogenic transcription program ultimately blocks cell proliferation, induces apoptosis, and promotes differentiation in MLL leukemia cells.

AS-99 Signaling Pathway in MLL Leukemia

Quantitative Data

In Vitro Activity

| Parameter | Value | Cell Lines | Assay | Source |

| IC50 | 0.79 µM | - | Histone Methyltransferase Assay | |

| Kd | 0.89 µM | - | Binding Assay | |

| GI50 | 1.8 - 3.6 µM | MV4;11, MOLM13, KOPN8, RS4;11 (MLL-rearranged) | MTT Cell Viability Assay (7 days) | |

| Selectivity | >100-fold | Panel of 20 histone methyltransferases (including NSD1, NSD2, NSD3, SETD2) | - |

In Vivo Pharmacokinetics (Mouse Model)

| Parameter | Value | Administration | Source |

| AUC (i.v.) | 9701 hrng/mL | Intravenous | |

| AUC (i.p.) | 10,699 hrng/mL | Intraperitoneal | |

| Half-life (t1/2) | ~5-6 hours | i.v. and i.p. | |

| Cmax | >10 µM | i.v. and i.p. |

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the effect of AS-99 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of cell culture medium. Include wells with medium only for background control.

-

Compound Treatment: Add various concentrations of AS-99 or vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate for the desired period (e.g., 7 days) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by AS-99.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Methodology:

-

Cell Treatment: Treat cells with various concentrations of AS-99 or vehicle control for the desired duration (e.g., 7 days).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL).

-

Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry immediately. Healthy cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Assay

This protocol is used to profile the genome-wide distribution of H3K36me2 marks following AS-99 treatment.

Principle: CUT&RUN is a method for profiling protein-DNA interactions. It involves the targeted cleavage of DNA surrounding a protein of interest by an antibody-tethered micrococcal nuclease (MNase), followed by the release and sequencing of the resulting DNA fragments.

Methodology:

-

Cell Preparation: Harvest cells treated with AS-99 or DMSO.

-

Cell Immobilization: Bind the cells to Concanavalin A-coated magnetic beads.

-

Permeabilization and Antibody Incubation: Permeabilize the cells with digitonin and incubate with a primary antibody specific for H3K36me2 overnight at 4°C.

-

pAG-MNase Binding: Wash the cells and incubate with a protein A/G-MNase fusion protein.

-

Targeted Cleavage: Wash away unbound pAG-MNase and activate the nuclease by adding Ca2+. Incubate on ice to allow for targeted DNA cleavage.

-

Fragment Release and DNA Purification: Stop the reaction and release the cleaved chromatin fragments. Purify the DNA from these fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify and quantify H3K36me2 peaks.

Experimental Workflow: Cellular Response to AS-99

References

The Functional Core of a Trithorax Group Protein: An In-depth Technical Guide to the ASH1L SET Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, regulation, and significance of the ASH1L (Absent, Small, or Homeotic-like 1) SET domain, a critical catalytic core of a major trithorax group protein. ASH1L is a histone methyltransferase implicated in the epigenetic regulation of gene expression, with crucial roles in development and disease, including cancer and neurodevelopmental disorders. This document delves into the domain's catalytic activity, substrate specificity, regulatory mechanisms, and its interplay with other functional domains within the ASH1L protein.

ASH1L SET Domain: Catalytic Activity and Substrate Specificity

The SET domain of ASH1L is responsible for its histone methyltransferase (HMTase) activity, catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to the lysine residues of histone proteins. The substrate specificity of the ASH1L SET domain has been a subject of some debate in the scientific community, with studies pointing towards both Histone H3 Lysine 36 (H3K36) and Histone H3 Lysine 4 (H3K4) as primary targets.[1][2] This discrepancy may arise from the use of different substrates (e.g., histone peptides versus native nucleosomes) in various experimental setups.[3] However, a growing body of evidence suggests that ASH1L's primary role in vivo is the methylation of H3K36.[3]

The catalytic activity of the isolated SET domain is reported to be weak.[2] Robust enzymatic activity requires the presence of C-terminal chromatin-interacting domains and the use of native nucleosome substrates, highlighting the importance of the native chromatin context for ASH1L function.

Table 1: Substrate Specificity of the ASH1L SET Domain

| Substrate | Methylation Mark | Supporting Evidence | Notes |

| Histone H3 | H3K36me1/me2/me3 | Multiple in vitro and in vivo studies using nucleosomal substrates. | Considered the primary substrate, particularly in the context of gene body methylation and transcriptional elongation. |

| Histone H3 | H3K4me3 | Some in vitro studies using histone peptides; ChIP-seq data shows co-localization with H3K4me3 at transcription start sites. | The role in direct H3K4 methylation is less established compared to H3K36. The co-localization might reflect a functional interplay rather than direct catalysis. |

Structural Insights and Regulatory Mechanisms

The crystal structure of the human ASH1L catalytic domain reveals a complex regulatory mechanism centered around two key flexible loops: the autoinhibitory loop and the SET-I loop.

-

Autoinhibitory Loop: This loop, located in the post-SET domain, physically blocks the substrate-binding pocket, thereby preventing access of the histone tail to the active site. The conformation of this loop is dynamic and its displacement is thought to be a key step in activating the enzyme. Point mutations within this loop that disrupt the SET domain structure have been shown to decrease enzyme activity, indicating its critical role in catalysis beyond simple steric hindrance.

-

SET-I Loop: This loop, part of the SET-I subdomain, also exhibits conformational dynamics and is crucial for ASH1L's enzymatic activity. Mutations in the SET-I loop lead to a significant reduction in HMTase activity, highlighting the importance of its structural integrity and flexibility for proper function.

The interplay between these two loops, governed by concerted dynamics, regulates the catalytic function of the ASH1L SET domain.

Interplay with Other ASH1L Domains

The function of the SET domain is intricately regulated by other domains within the full-length ASH1L protein. These domains contribute to chromatin targeting, substrate recognition, and allosteric regulation of the catalytic activity.

-

PHD (Plant Homeodomain) Finger: The ASH1L PHD finger has been shown to recognize and bind to trimethylated H3K4 (H3K4me3). This interaction is thought to play a role in recruiting ASH1L to the transcription start sites of active genes.

-

Bromodomain: This domain is known to bind acetylated histones, further contributing to the targeting of ASH1L to active chromatin regions.

-

BAH (Bromo-Adjacent Homology) Domain: The BAH domain is also implicated in chromatin association.

The C-terminal domains, including the PHD, bromodomain, and BAH domains, have been shown to greatly enhance the enzymatic activity of the SET domain, suggesting a cooperative mechanism where chromatin binding and catalysis are functionally linked.

Experimental Protocols

Radiometric Histone Methyltransferase (HMTase) Assay

This assay is used to measure the in vitro catalytic activity of the ASH1L SET domain.

Materials:

-

Recombinant ASH1L SET domain (or longer constructs)

-

Native chicken or HeLa nucleosomes (substrate)

-

S-[³H]-Adenosylmethionine (SAM) (methyl donor)

-

HMTase Buffer (e.g., 50 mM Tris-HCl pH 8.5, 25 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the HMTase buffer, a defined concentration of nucleosomes, and the ASH1L enzyme.

-

Initiate the reaction by adding S-[³H]-Adenosylmethionine.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction (e.g., by adding SDS-PAGE loading buffer).

-

Separate the reaction products by SDS-PAGE.

-

Visualize the methylated histones by autoradiography or quantify the incorporation of the radiolabel using a scintillation counter after spotting the reaction mixture onto phosphocellulose paper and washing away unincorporated SAM.

Chromatin Immunoprecipitation (ChIP) for Neuronal Cells

This protocol allows for the identification of genomic regions occupied by ASH1L in neuronal cells.

Materials:

-

Cultured neuronal cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator

-

ASH1L-specific antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target and control regions

Protocol:

-

Cross-link proteins to DNA in cultured neuronal cells by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Immunoprecipitate the ASH1L-chromatin complexes by incubating the lysate with an ASH1L-specific antibody overnight.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or proceed to high-throughput sequencing (ChIP-seq).

Signaling Pathways and Logical Relationships

The ASH1L SET domain's activity is integrated into complex signaling networks that regulate cellular processes.

ASH1L in the BDNF-TrkB Signaling Pathway

In the context of neurodevelopment, ASH1L plays a crucial role in regulating the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine receptor kinase B (TrkB) signaling pathway. ASH1L-mediated H3K36 methylation is involved in the transcriptional activation of the NTRK2 gene, which encodes the TrkB receptor. Depletion of ASH1L leads to reduced TrkB expression, impairing neuronal morphogenesis and connectivity. This function of ASH1L appears to be counteracted by the Polycomb Repressive Complex 2 (PRC2), which catalyzes the repressive H3K27me3 mark.

Caption: ASH1L promotes neuronal morphogenesis by activating TrkB expression.

ASH1L in the RAS Signaling Pathway

In gastric cancer, a long non-coding RNA, ASH1L-AS1, has been shown to upregulate ASH1L expression. This leads to increased H3K4 trimethylation and the formation of a ribonucleoprotein complex with the transcription factor NME1. This complex then transcriptionally promotes the expression of key components of the RAS signaling pathway, including KRAS and RAF1, leading to pathway activation and promoting cancer progression.

Caption: The ASH1L-AS1-ASH1L axis activates RAS signaling in gastric cancer.

Logical Relationship of ASH1L Domain Function

The overall function of ASH1L is a result of the coordinated action of its various domains. The SET domain provides the catalytic activity, but its function is tightly controlled by the interplay of chromatin reader domains that target the enzyme to specific genomic loci and allosterically regulate its activity.

Caption: Functional interplay of ASH1L domains in chromatin modification.

This guide provides a foundational understanding of the ASH1L SET domain, a key player in epigenetic regulation. Further research into its precise kinetic parameters and the development of specific inhibitors holds significant promise for therapeutic interventions in a range of human diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Two loops undergoing concerted dynamics regulate activity of the ASH1L histone methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of the Human Histone Methyltransferase ASH1L Catalytic Domain and Its Implications for the Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

AS-99 TFA: A Potent and Selective Chemical Probe for Interrogating ASH1L Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AS-99 TFA is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L. This document provides a comprehensive technical guide on the use of this compound as a chemical probe to investigate the biological functions of ASH1L, particularly in the context of MLL-rearranged leukemias. It includes detailed summaries of its biochemical and cellular activities, comprehensive experimental protocols for its application, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to ASH1L

Absent, small, or homeotic discs 1-like (ASH1L) is a histone methyltransferase that plays a crucial role in regulating gene expression.[1] It is a member of the Trithorax-group (TrxG) of proteins, which are generally associated with the activation of gene transcription.[2] ASH1L specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), an epigenetic mark linked to active transcription.[3] Dysregulation of ASH1L has been implicated in various diseases, including neurodevelopmental disorders and several types of cancer, most notably MLL-rearranged (MLLr) acute leukemias.[2] In MLLr leukemias, ASH1L is a critical dependency, as it helps maintain the expression of key leukemogenic genes such as HOXA9.[2]

This compound: A Selective ASH1L Chemical Probe

This compound is a potent and selective inhibitor of ASH1L's histone methyltransferase activity. It serves as an invaluable tool for elucidating the cellular and molecular functions of ASH1L. The trifluoroacetate (TFA) salt form of AS-99 is typically used in research due to its stability.

Mechanism of Action

AS-99 binds to the SET domain of ASH1L, the catalytic domain responsible for its methyltransferase activity. This binding event inhibits the enzymatic function of ASH1L, leading to a reduction in H3K36me2 levels. In the context of MLLr leukemia, this inhibition of ASH1L activity results in the downregulation of MLL fusion target genes, which in turn blocks cell proliferation, induces apoptosis, and promotes cellular differentiation.

Mechanism of this compound in MLL-rearranged leukemia.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: Biochemical Activity of this compound

| Parameter | Value (µM) | Assay Type | Reference |

| IC50 | 0.79 | Histone Methyltransferase Assay | |

| Kd | 0.89 | Isothermal Titration Calorimetry (ITC) |

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

| Cell Line | MLL Status | GI50 (µM) | Assay Type | Reference |

| MV4;11 | MLL-AF4 | 1.8 - 3.6 | Cell Viability Assay | |

| MOLM13 | MLL-AF9 | 1.8 - 3.6 | Cell Viability Assay | |

| KOPN8 | MLL-ENL | 1.8 - 3.6 | Cell Viability Assay | |

| SET2 | No MLL translocation | >10 | Cell Viability Assay | |

| K562 | No MLL translocation | >10 | Cell Viability Assay |

Table 3: In Vivo Pharmacokinetics and Efficacy of AS-99

| Parameter | Value | Animal Model | Reference |

| Dose | 30 mg/kg | Mouse | |

| Administration | Intraperitoneal (i.p.), once daily | Mouse | |

| AUC (i.p.) | 10,699 hr*ng/mL | Mouse | |

| Half-life | ~5-6 hours | Mouse | |

| Cmax | >10 µM | Mouse | |

| Efficacy | Reduced leukemia burden | MLL leukemia xenograft model |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of ASH1L using this compound.

Workflow for characterizing this compound as an ASH1L probe.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is designed to measure the inhibitory activity of this compound on ASH1L's enzymatic function.

Materials:

-

Recombinant human ASH1L protein

-

Polynucleosome substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ASH1L, and the polynucleosome substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto a filter paper and wash with 10% TCA to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of this compound on the viability of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed the leukemia cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a DMSO vehicle control.

-

Incubate the plates at 37°C in a humidified 5% CO₂ incubator for the desired treatment period (e.g., 72 hours).

-

Equilibrate the plates to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the GI50 value by plotting the percentage of cell viability against the logarithm of this compound concentration.

Cleavage Under Targets and Release Using Nuclease (CUT&RUN) for H3K36me2

This protocol is for assessing the on-target effect of this compound by measuring changes in H3K36me2 levels in cells.

Materials:

-

MV4;11 cells treated with this compound or DMSO

-

Concanavalin A-coated magnetic beads

-

Antibody against H3K36me2

-

pA-MNase fusion protein

-

DNA purification kit

-

Reagents for library preparation and sequencing

Procedure:

-

Harvest MV4;11 cells and bind them to Concanavalin A-coated magnetic beads.

-

Permeabilize the cells with digitonin.

-

Incubate the cell-bead mixture with an antibody specific for H3K36me2.

-

Add pA-MNase, which will bind to the antibody.

-

Activate the MNase with Ca²⁺ to cleave the DNA surrounding the antibody-bound sites.

-

Release the cleaved DNA fragments and purify the DNA.

-

Prepare sequencing libraries from the purified DNA.

-

Perform next-generation sequencing and analyze the data to identify and quantify H3K36me2 peaks.

-

Compare the H3K36me2 profiles of this compound-treated cells with DMSO-treated cells to determine the effect of the inhibitor on this histone mark.

In Vivo Xenograft Mouse Model

This protocol describes the establishment of a mouse xenograft model of MLL-rearranged leukemia and treatment with this compound.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

MLL-rearranged leukemia cells (e.g., MV4;11)

-

This compound formulated for in vivo use

-

Vehicle control solution

Procedure:

-

Inject MLL-rearranged leukemia cells (e.g., 1 x 10⁶ MV4;11 cells) intravenously into immunocompromised mice.

-

Monitor the engraftment of leukemia cells by periodically analyzing peripheral blood for the presence of human CD45+ cells.

-

Once leukemia is established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg, i.p., daily) or vehicle control to the respective groups.

-

Monitor the leukemia burden throughout the treatment period by flow cytometry of peripheral blood.

-

Monitor the overall health and survival of the mice.

-

At the end of the study, harvest tissues (e.g., bone marrow, spleen) to assess leukemia infiltration.

ASH1L Signaling and Downstream Effects

ASH1L functions within a complex network of protein interactions to regulate gene expression. In MLL-rearranged leukemia, ASH1L is part of a transcriptional machinery that maintains the expression of oncogenic programs.

ASH1L's role in the transcriptional program of MLL-rearranged leukemia.

Conclusion

This compound is a critical tool for the study of ASH1L. Its high potency and selectivity make it an ideal chemical probe for dissecting the roles of ASH1L in normal physiology and disease. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into the function of this important epigenetic regulator.

References

- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of ASH1L inhibitors for acute leukemia - Jolanta Grembecka [grantome.com]

- 3. Frontiers | Histone H3K36me2-Specific Methyltransferase ASH1L Promotes MLL-AF9-Induced Leukemogenesis [frontiersin.org]

Beyond ASH1L: A Technical Guide to the Biological Targets of AS-99 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-99 TFA is a first-in-class, potent, and selective inhibitor of the histone methyltransferase ASH1L, demonstrating significant anti-leukemic activity.[1][2][3] While its primary mechanism of action is through the direct inhibition of ASH1L's catalytic SET domain, a thorough understanding of its broader biological interactions is critical for further preclinical and clinical development.[4][5] This technical guide provides an in-depth analysis of the biological targets of this compound beyond ASH1L, summarizing its selectivity profile against a panel of other histone methyltransferases and kinases. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive overview for researchers in drug development and chemical biology.

Introduction to this compound

This compound is a small molecule inhibitor developed through fragment-based screening and structure-based design to target the autoinhibitory loop region of the ASH1L SET domain. It exhibits sub-micromolar potency against ASH1L with an IC50 of 0.79 µM and a Kd of 0.89 µM. In models of mixed-lineage leukemia (MLL), AS-99 has been shown to block cell proliferation, induce apoptosis and differentiation, and downregulate MLL fusion target genes, ultimately reducing the leukemia burden in vivo. A key feature of AS-99 is its high selectivity for ASH1L, with reports indicating a favorable selectivity profile and a lack of substantial off-target effects.

Off-Target Selectivity Profile of this compound

Comprehensive selectivity screening is crucial to de-risk potential off-target toxicities and to ensure that the observed phenotype is a direct result of inhibiting the intended target. This compound has been evaluated against panels of other histone methyltransferases (HMTs) and kinases to determine its specificity.

Histone Methyltransferase Selectivity Panel

AS-99 was tested at a concentration of 50 µM against a panel of 20 other histone methyltransferases. At this concentration, which is over 50 times its IC50 for ASH1L, no significant inhibition was observed for any of the tested HMTs, indicating a greater than 100-fold selectivity for ASH1L. The HMTs tested include other enzymes responsible for H3K36 methylation, such as NSD1, NSD2, NSD3, and SETD2.

Table 1: Histone Methyltransferase Selectivity Data for AS-99

| Target Family | Targets Tested (including but not limited to) | AS-99 Concentration | % Inhibition | Selectivity over ASH1L |

| Histone Methyltransferases | NSD1, NSD2, NSD3, SETD2, and 16 other HMTs | 50 µM | Not significant | >100-fold |

Kinase Selectivity Panel

In addition to its selectivity against other methyltransferases, AS-99 was also profiled against a representative panel of kinases to assess for potential off-target kinase inhibition. The compound did not show substantial inhibition against this panel, further supporting its clean off-target profile.

Table 2: Kinase Selectivity Data for AS-99

| Target Family | Number of Targets Tested | AS-99 Concentration | Outcome |

| Kinases | Representative Panel | Not specified | No substantial inhibition observed |

ASH1L-Mediated Signaling Pathway

The on-target effects of AS-99 are mediated through the inhibition of ASH1L's role in leukemogenesis, particularly in MLL-rearranged leukemias. ASH1L is a "writer" of the H3K36me2 mark, which is associated with transcriptional activation. In the context of MLL leukemia, ASH1L-mediated H3K36me2 is "read" by LEDGF, a protein that colocalizes with the MLL fusion protein. This interaction is crucial for the recruitment and stabilization of the MLL fusion protein complex at target gene promoters, leading to the expression of leukemogenic genes such as HOXA9, MEF2C, DLX2, and FLT3. By inhibiting ASH1L, AS-99 reduces H3K36me2 levels, thereby disrupting the MLL fusion-driven transcriptional program.

Experimental Protocols